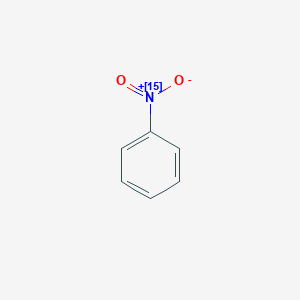
Nitrobenzene-15N
Overview
Description
Nitrobenzene-15N is a chemical compound with the linear formula C6H515NO2 . It has a molecular weight of 124.10 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The IR spectra of gaseous Nitrobenzene-15N have been obtained in the frequency range of 3500–250 cm−1 . The force fields were calculated at the MP2 (full)/aug-cc-pVTZ and MP2 (full)/cc-pVTZ levels . Geometry refinements led to nonplanar effective structures with deviation of nitro groups from the plane of the benzene fragment .Physical And Chemical Properties Analysis
Nitrobenzene-15N is a liquid with a refractive index of n20/D 1.5506 (lit.) and a boiling point of 210-211 °C (lit.) . It has a density of 1.205 g/mL at 25 °C . It is insoluble in water but soluble in organic solvents .Scientific Research Applications
Spectroscopy Studies
Nitrobenzene-15N can be used in spectroscopy studies to investigate molecular structures and dynamics. The isotopic labeling with nitrogen-15 allows for more precise measurements in IR spectroscopy, aiding in the understanding of internal rotation potentials and equilibrium structures .
Environmental Decontamination
In the field of environmental decontamination , Nitrobenzene-15N can serve as a tracer to study the degradation pathways and rates of nitrobenzene in various environmental conditions, enhancing our ability to monitor and clean up pollutants .
Catalysis Research
Catalysis research: can benefit from Nitrobenzene-15N by using it to track reaction mechanisms and efficiencies. For example, it can be used to study the catalytic reduction processes, providing insights into reaction kinetics and catalyst performance .
Safety and Hazards
Nitrobenzene-15N is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It causes damage to organs (Blood) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
Nitrobenzene-15N, like its parent compound nitrobenzene, primarily targets enzymatic systems involved in the reduction of nitro groups . The primary targets are enzymes such as nitroreductases and dioxygenases that facilitate the reduction of nitrobenzene to aminobenzene .
Mode of Action
Nitrobenzene-15N interacts with its targets through a series of redox reactions . The nitro group on nitrobenzene is reduced to an amino group, converting nitrobenzene to aniline . This process involves the intermediary formation of nitrosobenzene and phenylhydroxylamine . The reduction process is facilitated by enzymes such as nitroreductases and dioxygenases .
Biochemical Pathways
The reduction of nitrobenzene-15N affects several biochemical pathways. The primary pathway is the nitrobenzene degradation pathway , which involves the conversion of nitrobenzene to aniline . This pathway is significant because it allows for the breakdown and removal of nitrobenzene, a toxic compound, from the environment .
Pharmacokinetics
Nitrobenzene is known to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The molecular and cellular effects of Nitrobenzene-15N’s action are primarily related to its reduction to aniline. This process detoxifies nitrobenzene, reducing its harmful effects on biological systems . The metabolites of nitrobenzene, including aniline, can also have various toxicological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Nitrobenzene-15N. For instance, the presence of certain bacteria can enhance the degradation of nitrobenzene, thereby influencing its action . Additionally, factors such as pH, temperature, and the presence of other chemicals can affect the stability and efficacy of Nitrobenzene-15N .
properties
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480611 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrobenzene-15N | |
CAS RN |
3681-79-6 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3681-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Nitrobenzene-15N synthesized, and what makes its spectroscopic characteristics important?
A1: Nitrobenzene-15N serves as a valuable tool in spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy [, ]. The inclusion of the stable isotope 15N allows researchers to specifically probe the nitrogen atom within the molecule, providing insights into its electronic environment and interactions with neighboring atoms. This is particularly relevant in studies investigating substituent effects on one-bond 15N-13C couplings [].
Q2: How does steric hindrance impact the 15N-13C coupling constants in Nitrobenzene-15N compared to N,N-dimethylaniline-15N?
A2: Research indicates that steric hindrance plays a significant role in influencing 15N-13C coupling constants []. In Nitrobenzene-15N, steric inhibition of conjugation has minimal impact on the coupling constant. Conversely, in N,N-dimethylaniline-15N derivatives, the presence of bulky methyl groups attached to the nitrogen atom leads to steric hindrance, significantly reducing the nitrogen lone-pair delocalization. This reduction in delocalization directly impacts the 15N-13C coupling constant, resulting in a measurable decrease in its value [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



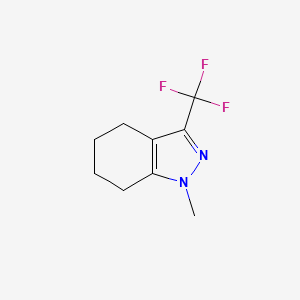
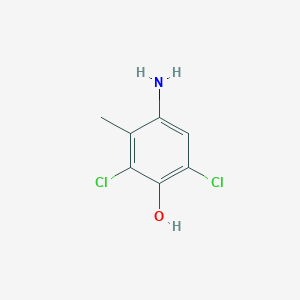

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)

![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)


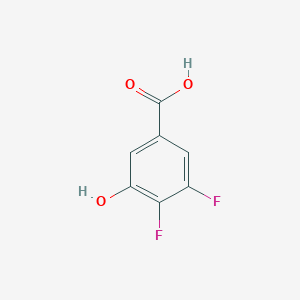


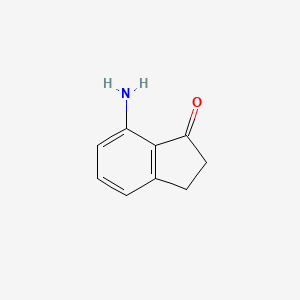
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)